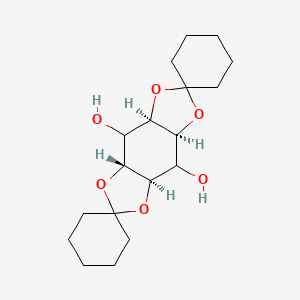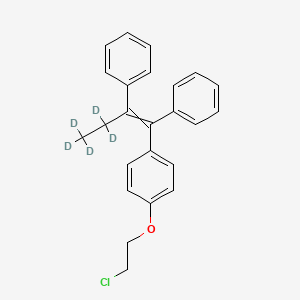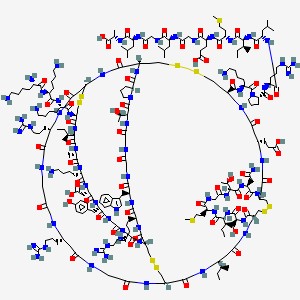
Lumefantrine Dioxiranyl Dimer(E/Z-Mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is a complex chemical compound with the molecular formula C₄₄H₂₄Cl₆O₂ and a molecular weight of 797.38 . It is a white solid that is chemically stable and not easily soluble in water but can dissolve in organic solvents such as dichloromethane and ethanol . This compound is primarily used in scientific research and is not intended for human therapeutic use .
Mechanism of Action
Target of Action
The primary target of Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) is the erythrocytic stages of Plasmodium spp. , including Plasmodium falciparum . These are the parasites responsible for malaria, a disease that poses a significant global health challenge.
Mode of Action
Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) is a blood schizonticide, meaning it is active against the erythrocytic (blood) stages of the Plasmodium parasite . It is thought that the administration of Lumefantrine with artemether results in cooperative antimalarial clearing effects .
Biochemical Pathways
It is known that the compound exerts its effects against the erythrocytic stages of plasmodium spp, disrupting the life cycle of the parasite and preventing it from reproducing within the host’s red blood cells .
Result of Action
The result of Lumefantrine Dioxiranyl Dimer(E/Z-Mixture)'s action is the clearance of Plasmodium parasites from the bloodstream of the infected individual . This leads to the alleviation of malaria symptoms and, in many cases, complete recovery from the disease.
Biochemical Analysis
Biochemical Properties
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) plays a significant role in biochemical reactions, particularly in the context of its antimalarial activity. It interacts with various enzymes, proteins, and other biomolecules within the malaria parasite, Plasmodium falciparum. The compound disrupts the heme detoxification pathway by inhibiting the formation of hemozoin, a crystalline substance that the parasite uses to detoxify free heme. This inhibition leads to the accumulation of toxic heme within the parasite, ultimately causing its death. Additionally, Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) may interact with other proteins involved in the parasite’s metabolic pathways, further contributing to its antimalarial effects .
Cellular Effects
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) exerts various effects on different cell types and cellular processes. In malaria-infected red blood cells, the compound disrupts the parasite’s lifecycle by interfering with its ability to detoxify heme. This disruption leads to oxidative stress and damage to the parasite’s cellular structures. Furthermore, Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) may influence cell signaling pathways, gene expression, and cellular metabolism within the parasite, contributing to its antimalarial activity. The compound’s effects on non-parasitic cells are less well-studied, but it is essential to consider potential off-target effects and toxicity .
Molecular Mechanism
The molecular mechanism of action of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) involves its interaction with heme and inhibition of hemozoin formation. The compound binds to free heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite. This binding interaction disrupts the parasite’s metabolic processes and causes oxidative damage. Additionally, Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) may inhibit or activate other enzymes and proteins within the parasite, further contributing to its antimalarial effects. Changes in gene expression and protein function resulting from these interactions play a crucial role in the compound’s overall mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) can change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) remains stable under specific conditions, but its degradation products may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits the growth of Plasmodium falciparum and reduces parasitemia. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and neurotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe. Careful consideration of dosage is essential to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is involved in several metabolic pathways within the malaria parasite. The compound interacts with enzymes and cofactors involved in heme metabolism, disrupting the detoxification process and leading to the accumulation of toxic heme. Additionally, Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) may affect other metabolic pathways, including those related to energy production and nucleotide synthesis. These interactions contribute to the compound’s overall antimalarial activity and highlight its multifaceted role in parasite metabolism .
Transport and Distribution
The transport and distribution of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) within cells and tissues are critical factors influencing its efficacy. The compound is transported across cellular membranes by specific transporters and binding proteins, which facilitate its accumulation within the parasite. Once inside the parasite, Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) localizes to specific compartments, including the digestive vacuole, where it exerts its antimalarial effects. The compound’s distribution within non-parasitic cells and tissues is less well-understood, but it is essential to consider potential off-target effects and toxicity .
Subcellular Localization
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) exhibits specific subcellular localization within the malaria parasite. The compound primarily localizes to the digestive vacuole, where it interacts with heme and inhibits hemozoin formation. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments. The subcellular localization of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is crucial for its antimalarial activity, as it ensures that the compound reaches its site of action and exerts its effects on the parasite .
Preparation Methods
The preparation methods for Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) are not widely documented. it is likely synthesized through a series of chemical reactions and purification steps .
Chemical Reactions Analysis
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the dioxiranyl and lumefantrine moieties .
Scientific Research Applications
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) has several scientific research applications. It is often used in chemistry for studying reaction mechanisms and developing new synthetic methods . In biology and medicine, it is used to investigate its potential as an antimalarial agent, often in combination with other compounds like artemether . Industrially, it may be used in the development of new materials and chemical processes .
Comparison with Similar Compounds
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) can be compared with other similar compounds such as artemether and other lumefantrine derivatives . Its uniqueness lies in its dioxiranyl dimer structure, which may offer enhanced stability and efficacy compared to other compounds . Similar compounds include artemether, lumefantrine, and other antimalarial agents .
Properties
CAS No. |
1795128-25-4 |
|---|---|
Molecular Formula |
C₄₄H₂₄Cl₆O₂ |
Molecular Weight |
797.38 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)







